![molecular formula C12H12ClN3O B7644526 N-[(3-chlorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7644526.png)
N-[(3-chlorophenyl)methyl]-1-methylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chlorophenyl)methyl]-1-methylpyrazole-4-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPC is a pyrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of N-[(3-chlorophenyl)methyl]-1-methylpyrazole-4-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle. This compound has also been shown to inhibit the activity of protein kinase B (AKT), which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are essential for the growth and spread of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-chlorophenyl)methyl]-1-methylpyrazole-4-carboxamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its high potency, which allows for the use of lower concentrations of the compound in experiments. Additionally, this compound has a relatively low toxicity profile, which makes it suitable for use in in vitro and in vivo experiments. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to dissolve in certain solvents.
Direcciones Futuras
There are several future directions for the study of N-[(3-chlorophenyl)methyl]-1-methylpyrazole-4-carboxamide. One potential direction is the development of more potent and selective inhibitors of CDKs and AKT, which could lead to the development of more effective cancer therapies. Another potential direction is the study of the effects of this compound on other signaling pathways and enzymes that are involved in cancer cell growth and proliferation. Additionally, the study of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, could lead to the development of more effective cancer treatments.
Métodos De Síntesis
N-[(3-chlorophenyl)methyl]-1-methylpyrazole-4-carboxamide can be synthesized using various methods, including the reaction of 3-chlorobenzyl chloride with 1-methyl-1H-pyrazole-4-carboxamide in the presence of a base, such as potassium carbonate. The reaction mixture is then heated to reflux, and the resulting product is purified using column chromatography. Another method involves the reaction of 3-chlorobenzylamine with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by purification using column chromatography.
Aplicaciones Científicas De Investigación
N-[(3-chlorophenyl)methyl]-1-methylpyrazole-4-carboxamide has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are known to play a role in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-16-8-10(7-15-16)12(17)14-6-9-3-2-4-11(13)5-9/h2-5,7-8H,6H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKJVHVZZDMKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)

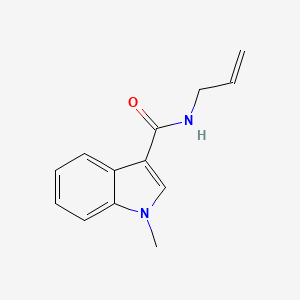

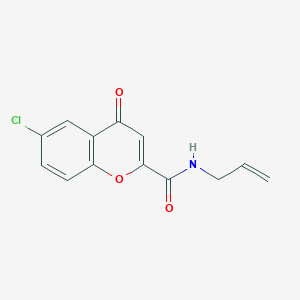
![(Z)-N-[3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B7644476.png)
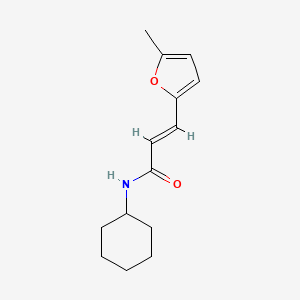
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B7644483.png)
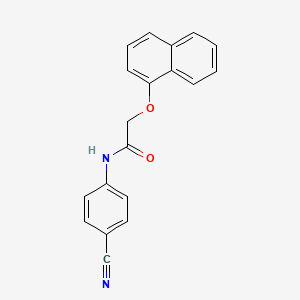
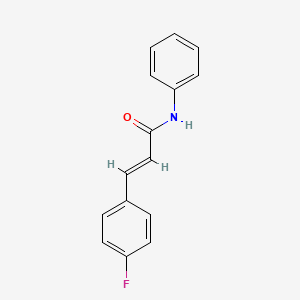
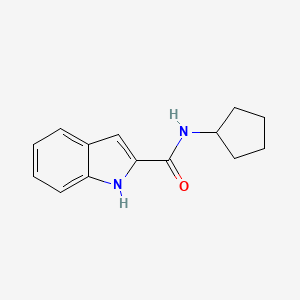
![[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone](/img/structure/B7644512.png)
![N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide](/img/structure/B7644513.png)
